1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

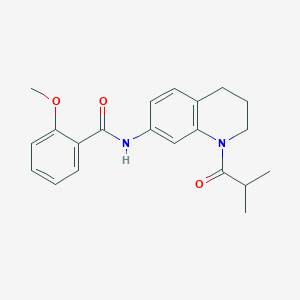

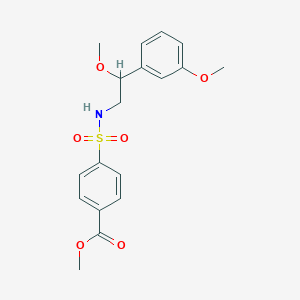

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, also known as PF-04895162, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been extensively studied for its potential therapeutic use in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Supramolecular Chemistry and Dimerization

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea is related to ureidopyrimidinones, which exhibit strong dimerization capabilities via quadruple hydrogen bonding in various solvents. This property is significant in supramolecular chemistry for building complex molecular architectures. The dimerization involves a donor−donor−acceptor−acceptor array of hydrogen bonding sites, indicating potential applications in molecular recognition and self-assembly processes (Beijer et al., 1998).

Sensory Applications

The compound's framework, particularly the ureido-4[1H]-pyrimidinone portion, has been shown to respond sensitively to specific ions such as fluoride and lead. This sensitivity is evident in the disassembly and intercalation within supramolecular structures upon exposure to these ions, suggesting potential uses in sensory applications for environmental monitoring and safety (Yu et al., 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of the core structure of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea have been explored for their biological activities. For instance, compounds with similar frameworks have been investigated as inhibitors for receptor tyrosine kinases, which are crucial targets in cancer therapy. The optimization of substituents on the aryl ring of N-aryl-N'-pyrimidin-4-yl ureas has led to the identification of potent inhibitors, demonstrating the therapeutic potential of this chemical class in oncology (Guagnano et al., 2011).

Supramolecular Stability Studies

The stability and lifetime of quadruply hydrogen-bonded dimers related to 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea have been thoroughly investigated. These studies provide insights into the dimerization constants and the pre-exchange lifetimes of the dimers, which are crucial for understanding the dynamics and potential applications of these supramolecular systems in areas like nanotechnology and materials science (Söntjens et al., 2000).

Organometallic and Coordination Chemistry

Research into cyclic urea adducts with organometallic compounds, such as triphenyl-tin and -lead halides, provides valuable information on the coordination chemistry and spectroscopic properties of these complexes. These studies are relevant for understanding the interaction between urea derivatives and metal centers, which can be applied in catalysis, materials science, and the development of new organometallic reagents (Aitken & Onyszchuk, 1985).

properties

IUPAC Name |

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDIFJIZFKPKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2860425.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)